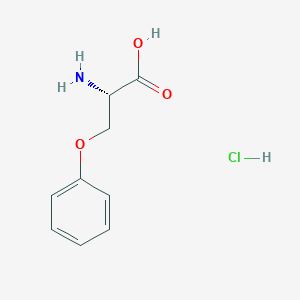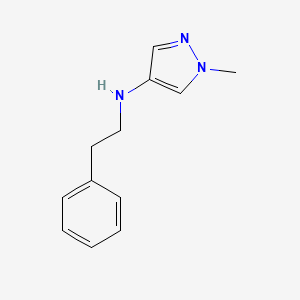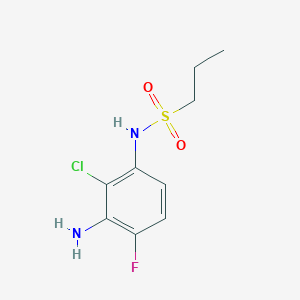![molecular formula C12H19NO4 B11733510 (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentene ring substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group and an acetate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
科学的研究の応用
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to interact with enzymes or receptors. The acetate group can also undergo hydrolysis, releasing acetic acid and the active compound.
類似化合物との比較
Similar Compounds
- (1R,4R)-4-amino-cyclopent-2-en-1-yl acetate
- (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-yl acetate
- (1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-ol
Uniqueness
(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate is unique due to the presence of both the Boc-protected amino group and the acetate ester, which provide distinct reactivity and stability profiles. This combination of functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
[(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H19NO4/c1-8(14)16-10-6-5-9(7-10)13-11(15)17-12(2,3)4/h5-6,9-10H,7H2,1-4H3,(H,13,15)/t9-,10-/m0/s1 |
InChIキー |
KSRJRUTXLAQMEK-UWVGGRQHSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@H](C=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)OC1CC(C=C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733441.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733454.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733463.png)
![2-[4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733469.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11733478.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11733487.png)
![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![1-[3-(Methylsulfonyl)phenyl]cyclopropylamine](/img/structure/B11733498.png)
